Dysprosium(III) nitrate hydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Lanthanide Chemistry:

- Study of f-electron systems: Dysprosium, belonging to the lanthanide group, possesses f-electrons responsible for its magnetic and luminescent properties. Dysprosium(III) nitrate hydrate serves as a readily available precursor for studying these f-electron behaviors in various contexts, including magnetism, luminescence, and electronic structure.

Materials Science:

- Doping agent in materials: Dysprosium(III) nitrate hydrate is used as a dopant in various materials to modify their physical and chemical properties. For instance, doping certain ceramics with dysprosium enhances their magnetic properties, making them suitable for permanent magnet applications.

- Preparation of thin films and nanoparticles: The compound serves as a precursor for synthesizing thin films and nanoparticles of dysprosium oxide (Dy₂O₃) and other dysprosium-based materials through techniques like chemical vapor deposition and sol-gel processing. These materials hold potential applications in electronics, catalysis, and photonics due to their unique properties.

Catalysis:

- Development of catalysts: Dysprosium(III) nitrate hydrate is used as a starting material for preparing dysprosium-based catalysts for various reactions. These catalysts exhibit activity in reactions like organic transformations, dehydrogenation, and selective oxidation due to the Lewis acidity of the dysprosium ion.

Luminescence studies:

- Lanthanide-doped luminescent materials: Dysprosium(III) nitrate hydrate is a valuable precursor for synthesizing lanthanide-doped luminescent materials. These materials exhibit unique photoluminescence properties, making them useful in various applications like optoelectronic devices, bioassays, and solar cells.

Inorganic and Coordination Chemistry:

- Synthesis of coordination complexes: Dysprosium(III) nitrate hydrate acts as a versatile starting material for synthesizing coordination complexes of dysprosium with various ligands. Studying these complexes helps understand the coordination chemistry of dysprosium and their potential applications in catalysis, magnetism, and molecular recognition.

Dysprosium(III) nitrate hydrate is an inorganic compound with the chemical formula , where typically equals 5, indicating it is a pentahydrate. This compound appears as yellowish crystals and is highly soluble in water and ethanol. It is hygroscopic, meaning it can absorb moisture from the air, which can affect its stability and storage conditions. The compound is primarily derived from dysprosium oxide reacting with nitrogen dioxide or metallic dysprosium under controlled temperatures .

Dysprosium(III) nitrate hydrate stands out due to its specific hydration state and solubility characteristics, making it particularly useful in catalytic processes and material synthesis compared to its analogs. Its unique thermal decomposition behavior also differentiates it from similar compounds, influencing its applications in high-temperature environments.

The synthesis of dysprosium(III) nitrate hydrate can be achieved through various methods:

- Direct Reaction with Nitrogen Dioxide:

- The reaction of dysprosium oxide with nitrogen dioxide at high temperatures yields anhydrous dysprosium(III) nitrate, which can be hydrated subsequently.

- Hydration of Anhydrous Salt:

- Anhydrous dysprosium(III) nitrate can be dissolved in water to form the hydrated form.

- Precipitation Method:

- Mixing solutions of dysprosium salts with nitric acid can also lead to the formation of dysprosium(III) nitrate hydrate.

Interaction studies involving dysprosium(III) nitrate hydrate focus on its behavior in biological systems and materials science. Investigations into its solubility, stability under physiological conditions, and potential toxicity are crucial for assessing its safety for biomedical applications. Additionally, studies examining its interactions with other compounds can provide insights into its effectiveness as a catalyst or material precursor.

Chemical Structure and Formula

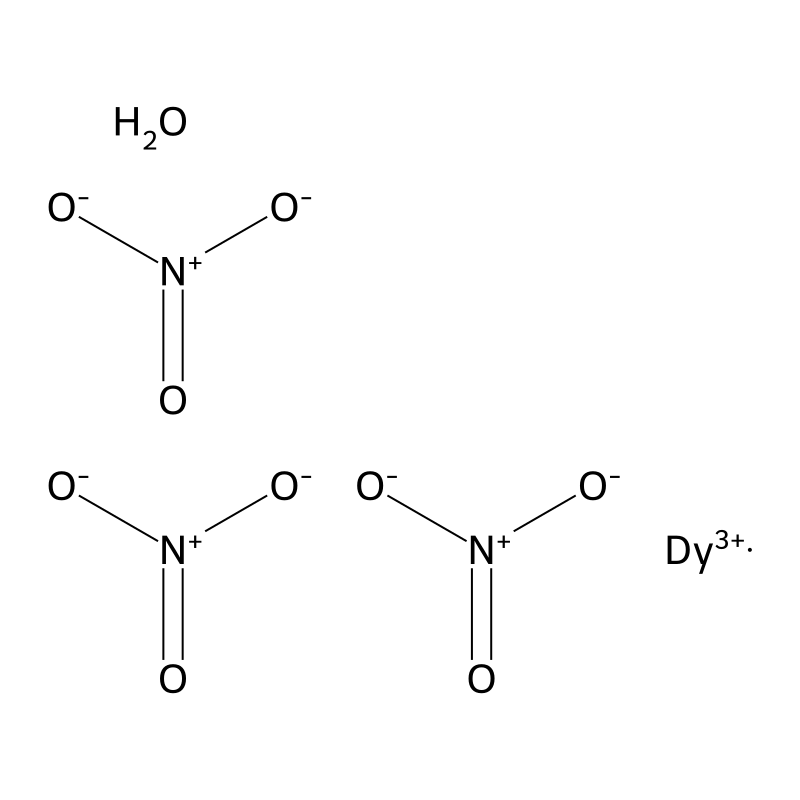

Dysprosium(III) nitrate hydrate consists of a dysprosium cation ($$ \text{Dy}^{3+} $$) coordinated by three nitrate anions ($$ \text{NO}3^- $$) and variable water molecules ($$ x\text{H}2\text{O} $$). The anhydrous form ($$ \text{Dy(NO}3\text{)}3 $$) is rarely isolated, as the compound typically crystallizes as a hydrate. Common hydration states include the pentahydrate ($$ x = 5 $$) and hexahydrate ($$ x = 6 $$) forms.

Physical and Thermodynamic Properties

- Appearance: Yellowish crystalline solid.

- Melting Point: The pentahydrate melts at $$ 88.6^\circ\text{C} $$, while the hexahydrate decomposes at higher temperatures.

- Solubility: Highly soluble in water and ethanol, with aqueous solutions exhibiting acidic pH (e.g., pH 2 at 50 g/L).

- Molar Mass:

Table 1 summarizes key properties:

Synthesis Methods

Anhydrous Form:

- Reaction of dysprosium(III) oxide ($$ \text{Dy}2\text{O}3 $$) with dinitrogen tetroxide ($$ \text{N}2\text{O}4 $$):

$$

\text{Dy}2\text{O}3 + 3\text{N}2\text{O}4 \rightarrow 2\text{Dy(NO}3\text{)}3 + 3\text{NO}

$$

This method avoids hydrolysis, yielding pure anhydrous nitrate. - Direct reaction of metallic dysprosium with nitric acid.

- Reaction of dysprosium(III) oxide ($$ \text{Dy}2\text{O}3 $$) with dinitrogen tetroxide ($$ \text{N}2\text{O}4 $$):

Hydrated Forms:

Historical Context and Discovery in Rare Earth Chemistry

Discovery of Dysprosium

Dysprosium was identified in 1886 by French chemist Paul-Émile Lecoq de Boisbaudran during the analysis of holmium-containing minerals. The name derives from the Greek dysprositos ("hard to get"), reflecting the challenges of isolating pure dysprosium from other rare earth elements. Its nitrate hydrate form emerged as a subject of study in the mid-20th century, coinciding with advances in rare earth separation techniques like ion-exchange chromatography.

Rare Earth Chemistry Timeline

Key milestones in rare earth element (REE) discovery and dysprosium chemistry:

Evolution of Dysprosium Nitrate Hydrate Applications

Initially studied for its magnetic properties, dysprosium(III) nitrate hydrate gained prominence in the late 20th century as a precursor for:

Conventional Synthetic Routes

The conventional synthesis of dysprosium(III) nitrate hydrate primarily relies on direct reaction pathways involving dysprosium-containing precursors and nitric acid solutions [1]. The most widely employed synthetic route utilizes dysprosium(III) oxide (dysprosium sesquioxide) as the starting material, which undergoes dissolution in concentrated nitric acid to yield the desired nitrate salt [6] [29].

The fundamental reaction proceeds according to the following stoichiometry: dysprosium(III) oxide reacts with nitric acid to produce dysprosium(III) nitrate and water [1]. This reaction is typically conducted under controlled temperature conditions, with optimal synthesis occurring when the dysprosium oxide is first calcined at temperatures around 800 degrees Celsius for approximately two hours to ensure complete dehydration and optimal reactivity [29]. The calcined oxide is subsequently dissolved in dilute nitric acid with a concentration ratio of 1:1, maintaining water-bath temperatures between 60-70 degrees Celsius [29].

Alternative synthetic approaches involve the direct dissolution of metallic dysprosium in nitric acid solutions [4] [26]. This method requires careful control of reaction conditions due to the vigorous nature of the metal-acid interaction [4]. The reaction proceeds through the oxidation of dysprosium metal by nitric acid, producing dysprosium(III) nitrate, nitrogen oxides, and water [4]. Typically, five grams of dysprosium metal can be directly added to a mixture containing twenty milliliters of water and twenty milliliters of concentrated nitric acid [4].

For anhydrous dysprosium(III) nitrate synthesis, specialized high-temperature routes have been developed [1]. These methods involve the reaction of nitrogen dioxide with dysprosium(III) oxide at elevated temperatures around 150 degrees Celsius, or the direct reaction of nitrogen dioxide with metallic dysprosium at temperatures near 200 degrees Celsius [1]. These pathways circumvent the formation of hydrated intermediates and produce the anhydrous salt directly.

The purity and yield of conventional synthetic routes are significantly influenced by reaction parameters including temperature, concentration ratios, and reaction time [29]. Industrial implementations typically achieve purities exceeding 99.9 percent through careful control of these variables and subsequent purification steps [3] [14].

| Synthesis Method | Starting Material | Temperature Range | Reaction Time | Typical Yield |

|---|---|---|---|---|

| Oxide-Nitric Acid | Dysprosium(III) Oxide | 60-70°C | 2-4 hours | >95% |

| Metal-Nitric Acid | Dysprosium Metal | 20-25°C | 1-2 hours | >90% |

| High-Temperature Anhydrous | Dysprosium(III) Oxide | 150°C | 3-6 hours | >85% |

Industrial-Scale Crystallization and Hydration Control

Industrial-scale production of dysprosium(III) nitrate hydrate requires sophisticated crystallization processes to achieve consistent product quality and optimal hydration states [16] [18]. The crystallization methodology fundamentally depends on controlled cooling and concentration techniques that promote the formation of specific hydrated forms while minimizing impurities [29].

The industrial crystallization process typically begins with the concentration of aqueous dysprosium(III) nitrate solutions under reduced pressure conditions [29]. This concentration step is performed until the solution reaches a viscous state, which indicates approaching saturation [29]. Subsequently, controlled cooling at room temperature initiates the nucleation and growth of crystalline hydrated dysprosium(III) nitrate [29].

Hydration control represents a critical aspect of industrial production, as dysprosium(III) nitrate can exist in multiple hydrated forms including pentahydrate, hexahydrate, and higher hydration states [1] [13] [28]. The most commonly encountered industrial forms are the pentahydrate and hexahydrate, with the hexahydrate being particularly stable under ambient conditions [1] [11]. The specific hydration state achieved depends on crystallization temperature, humidity conditions, and the presence of water vapor during the crystallization process [1].

Temperature-controlled crystallization protocols have been developed to selectively produce desired hydration states [29]. For hexahydrate production, crystallization temperatures are maintained between 20-25 degrees Celsius with controlled humidity levels [11]. The pentahydrate form typically crystallizes at slightly elevated temperatures or under reduced humidity conditions [13].

Industrial facilities employ multi-stage recrystallization procedures to achieve high-purity products [29]. These processes involve dissolving crude crystalline material and repeating the controlled crystallization process multiple times [29]. Typically, two recrystallization cycles are sufficient to achieve commercial-grade purity levels exceeding 99.9 percent [29].

The dehydration characteristics of hydrated dysprosium(III) nitrate are carefully controlled in industrial settings [1]. The hexahydrate form exhibits a characteristic melting point of 88.6 degrees Celsius, at which it melts in its own crystallization water [1]. This property is utilized in industrial quality control procedures to verify product identity and purity [1].

| Hydration State | Crystallization Temperature | Humidity Requirements | Melting Point | Industrial Applications |

|---|---|---|---|---|

| Hexahydrate | 20-25°C | Ambient (50-70% RH) | 88.6°C | Standard commercial form |

| Pentahydrate | 25-35°C | Reduced (30-50% RH) | Variable | Specialized applications |

| Variable Hydrate | 15-20°C | High (>80% RH) | N/A | Research grade materials |

Anhydrous vs. Hydrated Form Synthesis Strategies

The synthesis strategies for anhydrous versus hydrated forms of dysprosium(III) nitrate require fundamentally different approaches due to the distinct thermodynamic and kinetic factors governing their formation [1] [25]. These strategies have been developed to address specific industrial and research requirements where particular hydration states are essential [9] [18].

Anhydrous dysprosium(III) nitrate synthesis necessitates the complete exclusion of water throughout the synthetic process [1]. The most reliable method involves high-temperature gas-phase reactions where nitrogen dioxide is reacted with either dysprosium(III) oxide or metallic dysprosium under strictly anhydrous conditions [1]. These reactions are typically conducted in sealed systems at temperatures ranging from 150 to 200 degrees Celsius [1].

The synthesis of anhydrous forms cannot be achieved through simple thermal dehydration of hydrated precursors [6]. Direct heating of hydrated dysprosium(III) nitrate leads to thermal decomposition rather than dehydration, producing dysprosium oxysalts and ultimately dysprosium oxide [1] [25]. This thermal decomposition pathway involves the sequential loss of nitrate groups and water molecules, making it unsuitable for anhydrous nitrate production [25].

Hydrated form synthesis strategies focus on controlling the water content and crystallization environment to achieve specific hydration states [1] [29]. The standard approach involves dissolution of dysprosium-containing precursors in aqueous nitric acid solutions followed by controlled evaporation and crystallization [29]. The hydration state of the final product is determined by the crystallization conditions including temperature, humidity, and the presence of water vapor [1].

Vacuum dehydration techniques have been investigated for controlled hydration state manipulation [38]. These methods involve the gradual removal of water molecules under reduced pressure while monitoring the crystalline structure to maintain the nitrate framework [38]. However, such approaches require careful temperature control to prevent decomposition [38].

The stability of different hydration states varies significantly under ambient conditions [1]. Anhydrous dysprosium(III) nitrate is highly hygroscopic and rapidly absorbs atmospheric moisture to form hydrated species [1]. Conversely, hydrated forms exhibit varying degrees of stability, with the hexahydrate being the most stable under normal atmospheric conditions [1] [11].

Industrial production strategies often favor hydrated forms due to their enhanced stability and ease of handling [18]. The hexahydrate form is particularly preferred for commercial applications due to its well-defined crystalline structure and predictable behavior during storage and transportation [11] [13].

Specialized synthesis routes for research-grade materials may employ controlled atmosphere techniques where the synthesis and crystallization occur under precisely controlled gas compositions [37]. These methods allow for the production of specific hydration states or even mixed hydration phases for specialized research applications [37].

| Synthesis Strategy | Target Form | Key Requirements | Temperature Range | Atmospheric Control |

|---|---|---|---|---|

| High-temperature gas-phase | Anhydrous | Water exclusion | 150-200°C | Inert/anhydrous gas |

| Aqueous crystallization | Hexahydrate | Controlled humidity | 20-25°C | Ambient air |

| Controlled dehydration | Pentahydrate | Vacuum/reduced pressure | 40-60°C | Reduced pressure |

| Atmospheric synthesis | Variable hydrate | Humidity control | 15-30°C | Controlled humidity |

X-ray Diffraction Analysis of Hydrate Polymorphs

X-ray diffraction analysis serves as the primary method for structural characterization of dysprosium(III) nitrate hydrate polymorphs, providing definitive identification of crystalline phases and structural integrity verification . The compound exists in multiple hydrated forms, with pentahydrate and hexahydrate being the most extensively studied polymorphs [3] [4].

Pentahydrate Polymorph Analysis

The pentahydrate form (Dysprosium(III) nitrate pentahydrate, Chemical Abstracts Service number 10031-49-9) demonstrates characteristic diffraction patterns with significant peaks occurring at 29.06° and 33.66° corresponding to Miller indices (222) and (400) respectively . These peaks align with Joint Committee on Powder Diffraction Standards reference pattern 009-0197, confirming phase purity and structural authenticity . The crystalline structure exhibits a melting point of 88.6°C, where the compound melts in its own crystallization water [3] [4].

Hexahydrate Polymorph Characteristics

The hexahydrate variant (Chemical Abstracts Service number 35725-30-5) presents a distinct diffraction profile with multiple peaks indicating a well-ordered crystalline structure [5] [6]. This polymorph appears as yellowish crystals with a molecular weight of 456.61 grams per mole [5]. The hexahydrate form demonstrates greater hydration stability compared to the pentahydrate, maintaining six coordinated water molecules within the crystal lattice [5].

Structural Verification Methods